Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide is a complex organic compound that features a furan ring, a carboxylic acid group, and a unique benzo[a]azulen-4-yl amide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide typically involves multiple steps. One common method starts with the preparation of the furan-2-carboxylic acid, which can be synthesized from furfural through oxidation. The subsequent steps involve the formation of the benzo[a]azulen-4-yl amide structure through a series of cyclization and amide formation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to optimize yield and purity. Catalysts such as palladium or platinum may be employed in hydrogenation steps, while acid or base catalysts can be used in cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Hydrogenation of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifluoroacetic acid.
Reduction: Palladium or platinum catalysts are often used in hydrogenation reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
Tetrahydrofuran-2-carboxylic acid: A hydrogenated derivative of furan-2-carboxylic acid.
Benzo[a]azulen-4-yl amides: Compounds with similar amide structures but different substituents.
Uniqueness
Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide is unique due to its combination of a furan ring, a carboxylic acid group, and a benzo[a]azulen-4-yl amide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15N3O2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c20-15(11-6-4-8-21-11)19-14-13-10-5-2-1-3-7-12(10)22-16(13)18-9-17-14/h4,6,8-9H,1-3,5,7H2,(H,17,18,19,20) |
InChI Key |
YJPPZSPGXZPSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.